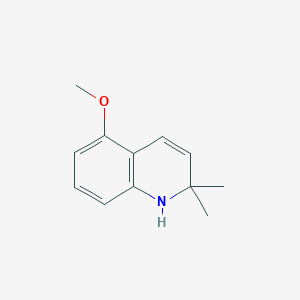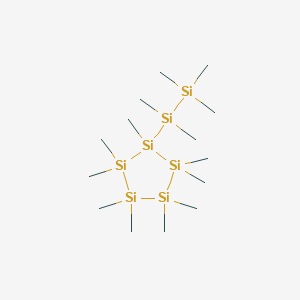
Nonamethyl(pentamethyldisilanyl)pentasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonamethyl(pentamethyldisilanyl)pentasilolane is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonamethyl(pentamethyldisilanyl)pentasilolane typically involves the reaction of cyclopentasilane with pentamethyldisilanyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Nonamethyl(pentamethyldisilanyl)pentasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon atoms and methyl groups, which affect the reactivity and stability of the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated organosilicon compounds .
Aplicaciones Científicas De Investigación
Nonamethyl(pentamethyldisilanyl)pentasilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, including drug delivery and imaging applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Nonamethyl(pentamethyldisilanyl)pentasilolane involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylcyclopentasilane: Similar in structure but with fewer methyl groups.
Tetramethylsilane: A simpler organosilicon compound with fewer silicon atoms.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, making it less complex than Nonamethyl(pentamethyldisilanyl)pentasilolane.
Uniqueness
This compound stands out due to its high degree of methylation and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity .
Propiedades
Número CAS |
79769-57-6 |
|---|---|
Fórmula molecular |
C14H42Si7 |
Peso molecular |
407.08 g/mol |
Nombre IUPAC |
dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-trimethylsilylsilane |
InChI |
InChI=1S/C14H42Si7/c1-15(2,3)16(4,5)21(14)19(10,11)17(6,7)18(8,9)20(21,12)13/h1-14H3 |
Clave InChI |
OQWMZLXDRWXSBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)[Si](C)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
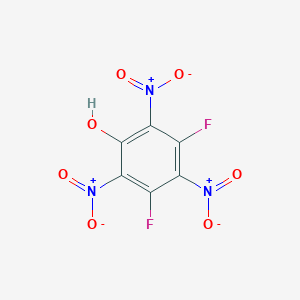
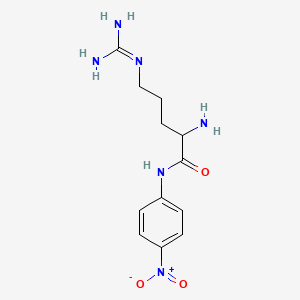
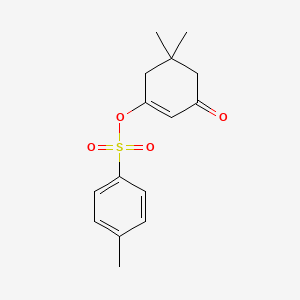
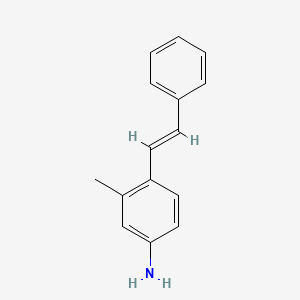

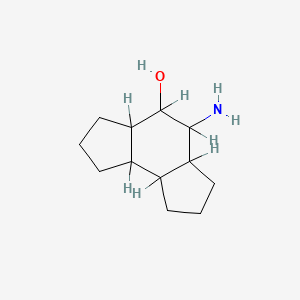
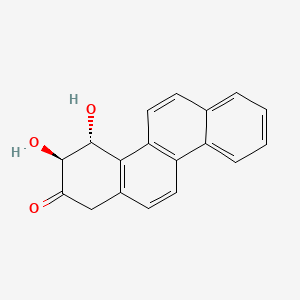
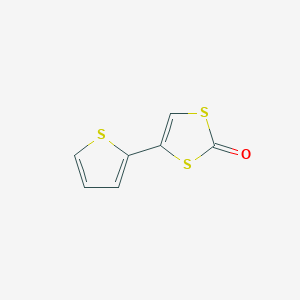

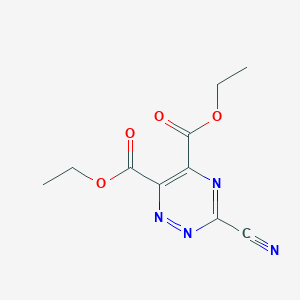
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
